![molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5](/img/structure/B595885.png)

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

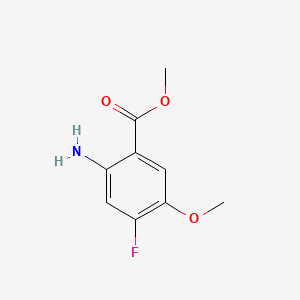

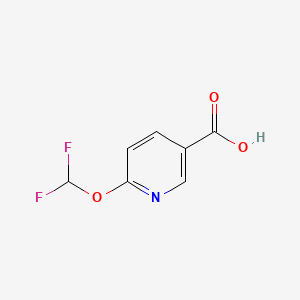

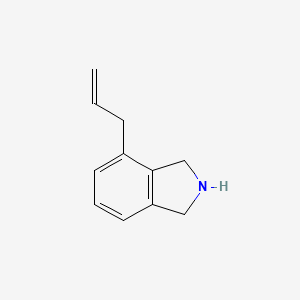

“4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NOS2 . It has an average mass of 330.145 Da and a monoisotopic mass of 328.879150 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring substituted with a bromine atom and a trifluoromethoxy group .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm3, a polar surface area of 89 Å2, and a molar volume of 175.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Anticonvulsant and Antidepressant Effects

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol derivatives, particularly benzo[d]thiazol derivatives, have been studied for their potential antidepressant and anticonvulsant effects. For instance, some derivatives displayed significant antidepressant activity in a forced swimming test, outperforming fluoxetine. They also exhibited anticonvulsant effects comparable to phenobarbital or valproate in the maximal electroshock seizure test (Qing‐Hao Jin et al., 2019). Additionally, the synthesis of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines starting from 5-methoxybenzo[d]thiazol-2-amine showed promising anticonvulsant activity in tests with mice (Li-Qiu Zhang et al., 2010).

Antioxidant and Anti-inflammatory Effects

Benzothiazole derivatives, including those with the 4-bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol structure, have shown potential antioxidant and anti-inflammatory properties. For example, benzofused thiazole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating promising therapeutic potential (Dattatraya G. Raut et al., 2020). A study on 5H-benzo[h]thiazolo[2,3-b]quinazolines also demonstrated their antitumor effect on hepatocellular carcinoma, acting through IL-6 downregulation along with oxidative and metabolic stress reduction (Amit K Keshari et al., 2017).

Neuroprotective and Neuropharmacological Properties

Compounds related to 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol have shown neuroprotective and other neuropharmacological properties. Riluzole, a drug with a similar chemical structure, demonstrated inhibitory effects on glutamatergic transmission, showing anti-nociceptive and anti-allodynic effects in neuropathic pain rat models. It also enhanced GABAergic synaptic transmission, suggesting a mechanism for its action in the spinal dorsal horn (R. Taiji et al., 2021). Another study highlighted riluzole's neuroprotective and palliative effects in a primate model of Parkinson's disease, suggesting its potential role in facilitating dopamine release (A. Benazzouz et al., 1995).

Propiedades

IUPAC Name |

4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMOBYLYYWNJBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682410 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol | |

CAS RN |

1215206-47-5 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)